molecular formula C32H64BF4P2Rh+2 B599832 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) CAS No. 136705-72-1

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

Cat. No.: B599832
CAS No.: 136705-72-1
M. Wt: 700.521
InChI Key: XHXZERPCFDIAGN-YUZYZDRPSA-P
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Description

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a chiral rhodium complex widely used in asymmetric catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) typically involves the reaction of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane with a rhodium precursor such as rhodium(I) chloride dimer in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .

Scientific Research Applications

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) has numerous applications in scientific research:

    Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

    Biology: The compound is used in the study of enzyme mimetics and the development of new catalytic processes.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The chiral phospholano ligands provide a chiral environment, enabling enantioselective reactions. The cyclooctadiene ligand stabilizes the rhodium center and can be replaced by substrates during the catalytic cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is unique due to its specific chiral environment provided by the di-i-propylphospholano ligands. This unique structure imparts high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQFPKPBTSPMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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